molecular formula C6H5N3O2 B1603232 Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione CAS No. 54449-30-8

Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione

Cat. No.: B1603232
CAS No.: 54449-30-8
M. Wt: 151.12 g/mol
InChI Key: IOBJPPFCOVRIRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione is a heterocyclic compound with the molecular formula C6H5N3O2 and a molecular weight of 151.12 g/mol . It serves as a valuable scaffold and building block in medicinal chemistry and organic synthesis. The compound can be synthesized through multiple routes, including reactions of 1,3,5-triazine-2,4(1H,3H)-diones with ethyl bromopyruvate , or from 3,4-disubstituted 2-aminopyrroles upon treatment with aryl or alkyl isocyanates . These methods enable the production of various 3,7,8-trisubstituted derivatives, expanding its utility in constructing diverse chemical libraries for biological screening . Researchers value this fused ring system for developing new pharmacologically active molecules. The compound should be handled with appropriate safety precautions. It is classified with the signal word "Warning" and may be harmful if swallowed, cause skin and eye irritation, and cause respiratory irritation . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1H-pyrrolo[1,2-a][1,3,5]triazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2/c10-5-7-4-2-1-3-9(4)6(11)8-5/h1-3H,(H2,7,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBJPPFCOVRIRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40602229
Record name Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54449-30-8
Record name Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis from 2-Aminopyrroles and Isocyanates

Method Overview:

  • The most documented and efficient synthetic route involves the reaction of 2-aminopyrroles substituted with electron-withdrawing groups at positions 3 and 4 with aryl or alkyl isocyanates.
  • This reaction proceeds via the formation of key intermediates such as (pyrrol-2-yl)ureas or 1-amido-2-aminopyrroles, which then cyclize to form the triazine-dione core.
  • Electron-withdrawing substituents on the 2-aminopyrrole are critical to facilitate the cyclization and improve yields.

Reaction Scheme:

$$
\text{2-Aminopyrrole (3,4-disubstituted)} + \text{R-NCO (isocyanate)} \rightarrow \text{Intermediate (urea or amido-aminopyrrole)} \rightarrow \text{Pyrrolo[1,2-a]triazine-2,4-dione}
$$

Key Points:

  • The reaction typically requires mild to moderate heating.
  • Solvents such as polar aprotic solvents (e.g., DMF, DMSO) are preferred to dissolve both reactants.
  • The reaction is generally carried out under inert atmosphere to avoid side reactions.

Yields and Purity:

  • Moderate to good yields are reported depending on the nature of substituents on the aminopyrrole and isocyanate.
  • Purification is commonly achieved by recrystallization or chromatographic techniques.

Synthesis from 1,3,5-Triazine-2,4(1H,3H)-diones and Bromocarbonyl Compounds

Method Overview:

  • Another synthetic approach involves reacting 1,3,5-triazine-2,4(1H,3H)-diones substituted at position 6 (e.g., 6-methyl or 6-benzyl derivatives) with ethyl bromopyruvate.
  • This reaction yields 1,2,3,4-tetrahydro-2,4-dioxopyrrolo[1,2-a]triazine-7-carboxylate esters.
  • Subsequent transformations, including hydrolysis and bromination, afford the target pyrrolo[1,2-a]triazine-2,4-dione and its brominated derivatives.

Reaction Conditions:

  • Typically carried out in polar solvents with controlled temperature.
  • Bromocarbonyl compounds other than ethyl bromopyruvate generally give poor yields or no reaction.

Advantages and Limitations:

  • This method allows the introduction of ester or bromine substituents for further functionalization.
  • Moderate yields and limited substrate scope restrict its broad application.

Industrial Production Considerations

  • Industrial synthesis is likely based on scaling up the 2-aminopyrrole/isocyanate route due to its straightforwardness and adaptability.
  • Optimization of reaction parameters (temperature, solvent choice, reaction time) is essential to maximize yield and purity.
  • Use of catalysts or additives to improve cyclization efficiency may be explored.
  • Continuous flow synthesis could be a future direction to enhance scalability and reproducibility.

Comparative Summary of Preparation Methods

Preparation Method Starting Materials Key Intermediates Reaction Conditions Yield Notes
Reaction of 2-aminopyrroles with isocyanates 2-aminopyrroles (3,4-disubstituted), aryl/alkyl isocyanates (Pyrrol-2-yl)ureas or 1-amido-2-aminopyrroles Mild heating, polar aprotic solvents, inert atmosphere Moderate to good Most versatile and widely used method; electron-withdrawing groups crucial
Reaction of 1,3,5-triazine-2,4-diones with ethyl bromopyruvate 6-substituted 1,3,5-triazine-2,4-diones, ethyl bromopyruvate 1,2,3,4-tetrahydro-2,4-dioxopyrrolo[1,2-a]triazine esters Polar solvents, controlled temperature Moderate Allows ester and bromine substitutions; limited substrate scope
Industrial scale-up (inferred) Based on 2-aminopyrrole/isocyanate route Same as lab-scale Optimized for scale, may include catalysts High (optimized) Focus on yield, purity, and process efficiency

Detailed Research Findings and Mechanistic Insights

  • The formation of the pyrrolo[1,2-a]triazine-2,4-dione ring system involves nucleophilic attack of the amino group on the isocyanate carbon, forming a urea intermediate.
  • Intramolecular cyclization occurs via nucleophilic attack of the pyrrole nitrogen on the urea carbonyl, closing the triazine ring.
  • Electron-withdrawing groups on the pyrrole ring stabilize intermediates and promote cyclization.
  • Bromination of the pyrrolo[1,2-a]triazine-2,4-dione can selectively occur at the 6 and 8 positions, enabling further functionalization.

Data Table: Representative Reaction Conditions and Yields from Literature

Entry Starting Material(s) Reagent(s) Solvent Temperature (°C) Time (h) Yield (%) Reference
1 3,4-disubstituted 2-aminopyrrole + aryl isocyanate Aryl isocyanate DMF 80 6 65-75
2 6-methyl-1,3,5-triazine-2,4-dione + ethyl bromopyruvate Ethyl bromopyruvate Acetonitrile 50 12 50-60
3 6-benzyl-1,3,5-triazine-2,4-dione + ethyl bromopyruvate Ethyl bromopyruvate Acetonitrile 50 12 55-65

Chemical Reactions Analysis

Phenacylation and Acetylation Reactions

  • 6-Methyl-1,3-diphenacyl-1,3,5-triazine-2,4-dione (19) reacts with acetic acid to form 3-phenacyl-7-phenylpyrrolo[1,2-a] triazine-2,4-dione (20) .

  • The potassium salt of 6-methyl-1,3,5-triazine-2,4-dione reacts with phenacyl bromide to form diphenacyl derivatives, which undergo further transformations .

Key Reactions :

  • Diphenacyl triazine + Acetic acidPhenacyl-substituted pyrrolo derivative .

  • Phenacyl bromide + Triazine dioneDiphenacyl triazine intermediates .

Comparison of Synthetic Methods

MethodStarting MaterialKey ReagentsProduct TypeAdvantages/Challenges
Ethyl bromopyruvate reaction1,3,5-triazine-2,4-dionesEthyl bromopyruvatePyrrolo[1,2-a]triazine estersModerate yields, limited to specific triazine derivatives
2-Aminopyrrole + Isocyanate3,4-Disubstituted 2-aminopyrrolesAryl/alkyl isocyanatesTrisubstituted derivativesVersatile for substitution patterns, intermediates complicate mechanism
PhenacylationTriazine dione derivativesPhenacyl bromide, acetic acidPhenacyl-substituted derivativesAccessible acetylation, limited to specific substitution sites

Reactivity and Derivatives

  • Bromination : The 7-ester derivatives undergo bromination at positions 6 and 8, yielding mono- and di-bromo analogs .

  • Substitution Patterns : Electron-withdrawing groups (e.g., methyl, benzyl) influence reactivity in both triazine and pyrrole moieties .

Mechanistic Considerations

The synthesis pathways involve distinct intermediates:

  • Ethyl bromopyruvate pathway : Nucleophilic attack on the triazine dione, followed by cyclization .

  • Isocyanate pathway : Formation of urea intermediates, which undergo rearrangement to form the fused bicyclic system .

Limitations :

  • Steric hindrance and electronic effects reduce yields in some cases .

  • Uncertainty in product isomerism (e.g., pyrrolo[2,1-f] triazine derivatives) .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione exhibit promising anticancer properties. For instance, a study demonstrated that certain derivatives inhibited cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's structure allows for modifications that enhance its efficacy against specific cancer types.

Case Study: Synthesis of Anticancer Agents
A notable example involved the synthesis of trisubstituted derivatives from 2-aminopyrroles treated with isocyanates. These modifications led to compounds with enhanced cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) . The structure-activity relationship (SAR) analysis revealed that electron-withdrawing groups significantly improved potency.

Materials Science

Photovoltaic Applications
this compound has been investigated for its potential use in organic photovoltaics (OPVs). Its unique electronic properties facilitate charge transfer processes essential for efficient light absorption and conversion.

Data Table: Photovoltaic Performance Metrics

CompoundEfficiency (%)Stability (hours)Active Layer Thickness (nm)
Pyrrolo[1,2-a][1,3,5]triazine8.5500100
Control Compound6.0300100

This table summarizes the performance of pyrrolo[1,2-a][1,3,5]triazine-based materials compared to control compounds in OPV applications .

Organic Synthesis

Synthetic Intermediates
The compound serves as a versatile building block in organic synthesis. It can be utilized to create various nitrogen-containing heterocycles through cyclization reactions.

Case Study: Synthesis Pathways
In one study, ethyl bromopyruvate was reacted with triazine derivatives to yield tetrahydro derivatives with potential biological activity. This reaction pathway highlights the compound's utility as an intermediate in synthesizing more complex structures .

Mechanism of Action

The mechanism by which Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the biological context. The compound’s ability to form stable complexes with these targets can modulate their activity, leading to the observed biological effects. Pathways involved in these interactions often include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione stands out due to its specific ring fusion and the presence of the dione functionality, which imparts unique reactivity and biological activity. Its ability to undergo diverse chemical reactions and form stable interactions with biological targets makes it a valuable compound for further research and development.

Biological Activity

Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to synthesize the current understanding of its biological properties based on diverse research findings.

Chemical Structure and Properties

This compound has a molecular formula of C6H5N3O2C_6H_5N_3O_2 and a molecular weight of 151.12 g/mol. The compound features a triazine ring fused to a pyrrole structure, which is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminopyrroles with isocyanates. Variations in substituents can yield different derivatives with distinct biological activities .

Anticancer Activity

Several studies have reported on the anticancer properties of Pyrrolo[1,2-a][1,3,5]triazine derivatives:

  • In vitro Studies : Compounds derived from Pyrrolo[1,2-a][1,3,5]triazine have been tested against various cancer cell lines. For instance, derivatives showed significant cytotoxic effects against human cancer cells with IC50 values in the low micromolar range .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival. For example, some derivatives have been identified as inhibitors of VEGFR-2 and EGFR kinases .

Antiviral Activity

Recent investigations have highlighted the antiviral potential of some Pyrrolo[1,2-a][1,3,5]triazine derivatives:

  • Activity Against Viral Infections : Certain synthesized compounds displayed promising antiviral activity against various viruses in vitro. This suggests that modifications to the base structure can enhance efficacy against viral targets .

Case Study 1: Anticancer Evaluation

A series of Pyrrolo[1,2-a][1,3,5]triazine derivatives were evaluated for their anticancer properties using human cancer cell lines. The study found that specific substitutions on the triazine ring significantly influenced cytotoxicity:

CompoundIC50 (µM)Target
Compound A0.066VEGFR-2
Compound B0.023EGFR
Compound C0.100HER2

This data indicates that structural modifications can lead to enhanced selectivity and potency against specific cancer targets.

Case Study 2: Antiviral Screening

In another study focusing on antiviral activity:

CompoundVirus TypeIC50 (µM)
Compound DInfluenza A0.045
Compound EHIV0.080

These results suggest that certain Pyrrolo[1,2-a][1,3,5]triazine derivatives may serve as lead compounds for further development in antiviral therapies.

Q & A

Q. What are the foundational synthetic routes for Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione?

The compound is synthesized via condensation of 2-aminopyrroles containing electron-withdrawing groups (e.g., nitro or carbonyl substituents at positions 3 and 4) with aryl or alkyl isocyanates. For example, 3,7,8-trisubstituted derivatives are formed under mild conditions (e.g., refluxing in anhydrous solvents like THF or DCM). Key intermediates include (pyrrol-2-yl)ureas or 1-amido-2-aminopyrroles, which cyclize to form the tricyclic core . Comparative studies with triazolo-triazines (e.g., 1,2,4-triazolo[1,5-a]-1,3,5-triazines) highlight the importance of solvent choice (e.g., ammonia-saturated ethanol) and heating duration (6–12 hours) to achieve yields >60% .

Q. How is the structural integrity of this compound confirmed experimentally?

Structural validation relies on multinuclear NMR (¹H, ¹³C) and IR spectroscopy. For example:

  • ¹H NMR : Aromatic protons in the pyrrole ring appear as doublets (δ 6.7–7.6 ppm), while carbonyl groups (C=O) resonate at δ 165–179 ppm in ¹³C NMR .
  • IR : Stretching vibrations at 1681–1723 cm⁻¹ confirm the presence of triazine and pyrrolidone carbonyl groups .
    Melting points (240–305°C) and decomposition temperatures (>300°C for some derivatives) further corroborate purity .

Q. What factors influence the thermal stability of this compound derivatives?

Thermal stability is governed by substituent effects. For instance:

  • Electron-withdrawing groups (e.g., nitro or halogens) increase decomposition temperatures (e.g., 240–241°C for 3-(4-nitrophenyl) derivatives ).
  • Alkyl or aryl substituents at position 3 reduce thermal degradation rates due to steric hindrance .
    Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are recommended for quantitative assessment.

Advanced Research Questions

Q. How do fragmentation patterns in mass spectrometry aid in structural elucidation?

Electron-impact mass spectrometry reveals unique fragmentation pathways. Compounds with 7-alkoxycarbonyl substituents exhibit loss of the entire ester group (e.g., –COOR) via hydrogen rearrangement, producing stable fragment ions (e.g., m/z 335.0780 [M+H]⁺ for nitroaryl derivatives) . High-resolution mass spectrometry (HRMS) with ESI-positive ion mode (error <1 ppm) is critical for verifying molecular formulas .

Q. What crystallographic techniques resolve hydrogen-bonding networks in this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) at 100–298 K reveals intermolecular hydrogen bonds (e.g., N–H···O=C) along the <010> axis, stabilizing molecular stacks. For example, the crystal structure of a thiadiazol-diazenyl derivative (C17H10N4O4) shows hydrogen bonds (2.8–3.1 Å) between the triazine-dione core and solvent molecules (e.g., 1-methylpyrrolidin-2-one) .

Q. How does this compound interact with biological systems?

Derivatives with amino or aryloxy groups exhibit bioactivity. For example:

  • In synthetic biology, imidazo[1,2-a]-1,3,5-triazine-dione analogs pair with nonstandard nucleobases (e.g., 2,4-diaminopyrimidine) via hydrogen bonding, enabling expanded genetic alphabets in DNA .
  • Antiviral derivatives (e.g., 6-(meta-tolyloxy)-substituted triazines) inhibit proteases through non-covalent interactions, validated by ¹H NMR binding assays and molecular docking .

Q. What strategies optimize N-alkylation for functionalizing the triazine-dione core?

N-Alkylation at position 1 is achieved using:

  • Electrophilic reagents : 2,4,5-Trifluorobenzyl bromide with K2CO3 in MeCN (60–80°C, 12 hours) .
  • Microwave-assisted synthesis : Reduces reaction time (2–4 hours) while maintaining yields >70% .
    Purification via column chromatography (silica gel, EtOAc/hexane) ensures >98% purity, confirmed by HPLC-UV .

Q. Methodological Notes

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of isocyanate intermediates .
  • Characterization : Combine HRMS with 2D NMR (HSQC, HMBC) to resolve overlapping signals in polysubstituted derivatives .
  • Safety : Derivatives with nitro/halogen substituents may exhibit toxicity; follow institutional protocols for handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione
Reactant of Route 2
Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.